Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2,4,5-Trimethoxybenzaldehyde Oxime
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2,4,5-Trimethoxybenzaldehyde Oxime
Executive Overview
In the realm of advanced organic synthesis and drug development, substituted benzaldehyde oximes serve as critical linchpins for generating highly functionalized aza-heterocycles, bioactive chalcones, and pharmaceutical APIs. 2,4,5-Trimethoxybenzaldehyde oxime is a highly valuable intermediate, primarily utilized for its predictable reactivity in reduction pathways to yield complex benzylamines and as a precursor in the synthesis of neuroactive alkaloids.
This technical guide provides an authoritative analysis of the compound’s physicochemical properties, crystallographic behavior, and a field-validated, self-monitoring protocol for its synthesis.
Physicochemical Profile and Crystallography
Understanding the structural parameters of 2,4,5-trimethoxybenzaldehyde oxime is essential for predicting its solubility, reactivity, and behavior in downstream catalytic reductions. The compound exhibits a strong stereochemical preference, existing almost exclusively as the (E)-isomer in the solid state due to the severe steric repulsion that would occur between the bulky 2,4,5-trimethoxyphenyl ring and the oxime hydroxyl group in the (Z)-configuration[1].
Quantitative Data Summary
| Property | Value |
| Chemical Name | 2,4,5-Trimethoxybenzaldehyde oxime |
| CAS Number | 14894-76-9[2] |
| Molecular Formula | C10H13NO4 |
| Molecular Weight | 211.21 g/mol |
| Predominant Stereoisomer | (E)-isomer |
| Crystal Space Group | P-1 (Triclinic)[1] |
| Unit Cell Dimensions | a = 7.443 Å, b = 10.719 Å, c = 14.029 Å[1] |
| Unit Cell Angles | α = 87.58°, β = 88.45°, γ = 75.21°[1] |
Crystallographic Stabilization: X-ray crystallographic studies reveal that the asymmetric unit contains two independent molecules. The thermodynamic stability of the crystal lattice is driven by strong intermolecular O—H⋯N hydrogen bonds, which effectively link the molecules into centrosymmetric dimers[1]. This hydrogen-bonding network accounts for the compound's stable crystalline nature and relatively high melting point compared to its liquid aldehyde precursor.
Mechanistic Principles of Oximation
The conversion of 2,4,5-trimethoxybenzaldehyde to its corresponding oxime proceeds via a classic nucleophilic addition-elimination mechanism. The reaction relies on the delicate balance of pH to ensure that the hydroxylamine acts as a potent nucleophile while the carbonyl oxygen is sufficiently activated.
Logical pathway of the oximation mechanism from aldehyde to the (E)-oxime product.
Validated Experimental Protocol: Synthesis and Isolation
As an Application Scientist, ensuring that a protocol is reproducible requires building self-validating checkpoints into the workflow. The following methodology details the synthesis of (E)-2,4,5-trimethoxybenzaldehyde oxime, explaining the causality behind each physicochemical manipulation.
Causality in Reagent Selection
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Solvent (Ethanol/Water): Ethanol ensures homogeneous solvation of the hydrophobic 2,4,5-trimethoxyphenyl ring, while the aqueous component maintains the solubility of the polar hydroxylamine hydrochloride salt.
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Buffer (Sodium Acetate): Hydroxylamine hydrochloride is a stable, non-nucleophilic salt. Sodium acetate is introduced to liberate the free amine (NH₂OH). Crucially, this buffers the system to a slightly acidic pH (~4.5–5.0). If the pH is too high, the carbonyl oxygen remains unprotonated (reducing electrophilicity); if too low, the hydroxylamine remains protonated and inert.
Step-by-Step Methodology
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Substrate Preparation: Dissolve 10.0 mmol (approx. 1.96 g) of 2,4,5-trimethoxybenzaldehyde in 20 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.
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Reagent Activation: In a separate beaker, dissolve 15.0 mmol (1.04 g) of hydroxylamine hydrochloride (NH₂OH·HCl) and 15.0 mmol (1.23 g) of anhydrous sodium acetate in 10 mL of distilled water.
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Addition and Reflux: Add the aqueous buffer solution dropwise to the ethanolic aldehyde solution. Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80 °C) for 2 to 3 hours.
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In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, Hexane:Ethyl Acetate 7:3). The system is self-validating: the disappearance of the highly UV-active aldehyde spot (higher Rf ) and the emergence of a new, more polar oxime spot (lower Rf ) confirms complete conversion.
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Quenching and Precipitation: Once complete, remove the flask from heat and allow it to cool to room temperature. Pour the mixture into 50 mL of crushed ice/water. The sudden shift in solvent polarity forces the hydrophobic (E)-oxime to precipitate out of solution as a crude solid.
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Isolation and Purification: Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold, distilled water to remove residual inorganic salts. Recrystallize the crude product from hot ethanol to yield pure (E)-2,4,5-trimethoxybenzaldehyde oxime crystals.
Step-by-step experimental workflow for the synthesis and isolation of the oxime.
Downstream Applications: Reduction to Benzylamines
In pharmaceutical development, oximes are rarely the final active pharmaceutical ingredient (API). Instead, 2,4,5-trimethoxybenzaldehyde oxime is highly valued as a stable, isolable intermediate that can be cleanly reduced to 2,4,5-trimethoxybenzylamine .
This reduction is typically achieved using strong hydride donors (such as Lithium Aluminum Hydride, LiAlH₄, in anhydrous THF) or via catalytic hydrogenation (H₂ over Raney Nickel). The resulting primary amine is a critical building block for synthesizing complex isoquinoline alkaloids and targeted neurological therapeutics.
Downstream synthetic transformation of the oxime intermediate into a primary benzylamine.
References
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NextSDS Chemical Substance Database Title: 2,4,5-TRIMETHOXYBENZALDEHYDE OXIME — Chemical Substance Information Source: NextSDS URL:[Link]
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Crystallographic Properties of (E)-2,4,5-Trimethoxybenzaldehyde oxime Title: (E)-2,4,5-Trimethoxybenzaldehyde oxime Source: Acta Crystallographica Section E: Structure Reports Online (via ResearchGate) URL:[Link]
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Methodologies for Oxime Isomer Synthesis Title: Selective Synthesis of E and Z Isomers of Oximes Source: ResearchGate URL:[Link]
